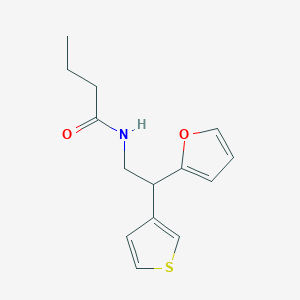

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)butyramide

Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)butyramide is a hybrid heterocyclic amide featuring both furan and thiophene moieties within its ethyl backbone.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c1-2-4-14(16)15-9-12(11-6-8-18-10-11)13-5-3-7-17-13/h3,5-8,10,12H,2,4,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDKAZCTWNORDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(C1=CSC=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)butyramide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and a thiophene moiety, which are known to contribute to the compound's reactivity and biological activities. The structural formula can be represented as follows:

This compound belongs to a broader class of sulfonamides that have been recognized for their diverse pharmacological effects.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, akin to other sulfonamide derivatives.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in specific cancer cell lines, suggesting a potential role as an anticancer agent.

- Anti-inflammatory Effects : Research has shown that this compound exhibits anti-inflammatory properties, likely through the modulation of inflammatory cytokines.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Receptor Modulation : It has been suggested that this compound interacts with various receptors, modulating signaling pathways that lead to reduced inflammation and enhanced neuroprotection.

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the biological activity of this compound:

-

Antimicrobial Efficacy : A study conducted on its antimicrobial properties revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at low concentrations, demonstrating its potential as a therapeutic agent against bacterial infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL -

Anticancer Activity : In vitro assays showed that this compound reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation.

Cell Line IC50 (µM) MCF-7 10 MDA-MB-231 8 - Neuroprotection : In a model of oxidative stress-induced neurotoxicity, treatment with this compound significantly reduced neuronal cell death and increased antioxidant enzyme activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Differences in Substituents:

Observations :

Physicochemical and Spectroscopic Properties

NMR and Mass Spectrometry:

- 5a () : The butyramide moiety in 5a shows characteristic δ~2.35 ppm (CH₂ adjacent to carbonyl) and δ~0.91 ppm (terminal CH₃). The target compound’s furan and thiophene protons would likely resonate at δ~6.5–7.5 ppm (aromatic regions), absent in 5a .

- 4b () : The butyramide chain in 4b (ESI-MS: m/z 237 [M+H]⁺) aligns with the target compound’s molecular ion profile, though the heteroaryl substituents would increase its molecular weight .

Thermal Stability:

Compounds with aromatic/heteroaryl groups (e.g., 5a, m.p. 180–182°C) generally exhibit higher melting points than aliphatic analogs (e.g., 5d, m.p. 143–144°C). The target compound’s melting point is expected to fall within this range due to its fused heterocycles .

Electronic and Computational Insights

For example:

Pharmacopeial and Analytical Considerations

–8 detail pharmacopeial standards for furan-containing compounds (e.g., ranitidine derivatives), emphasizing purity and structural validation via NMR and MS. The target compound would require similar analytical rigor, with additional focus on sulfur content (thiophene) and heterocyclic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.